4-METHOXY-3-[(4-METHOXYANILINO)SULFONYL]-N~1~-PHENYLBENZAMIDE
Description
4-Methoxy-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide, also known by its chemical formula C₁₅H₁₅NO₃ , is a compound with a molecular weight of approximately 257.28 g/mol . Its IUPAC name is 4-Methoxy-N-(4-methoxyphenyl)benzamide . The structure consists of a benzene ring substituted with a methoxy group and an amide functional group. This compound exhibits interesting pharmacological properties and has been investigated for various applications .
Synthesis Analysis
The synthesis of 4-methoxy-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide involves several steps. One possible synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with N-phenylbenzamide in the presence of a base. The resulting product undergoes further modifications to introduce the amino group and the methoxy group. Detailed synthetic procedures and optimization studies are documented in the literature .
Chemical Reactions Analysis
4-Methoxy-3-{[(4-methoxyphenyl)amino]sulfonyl}-N-phenylbenzamide can participate in various chemical reactions. For instance, it may undergo nucleophilic substitution reactions, amide bond formation, and oxidative processes. Researchers have explored its reactivity with boronic acids, hydrazides, and other functional groups. These reactions contribute to its potential applications in drug discovery and organic synthesis .
Properties
IUPAC Name |
4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c1-27-18-11-9-17(10-12-18)23-29(25,26)20-14-15(8-13-19(20)28-2)21(24)22-16-6-4-3-5-7-16/h3-14,23H,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVAODVUNFOTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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